Beta-alanine 13C3,15N

Catalog No.
S690727
CAS No.
285978-07-6
M.F
C3H7NO2
M. Wt
93.065 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Beta-alanine 13C3,15N

CAS Number

285978-07-6

Product Name

Beta-alanine 13C3,15N

IUPAC Name

3-(15N)azanyl(1,2,3-13C3)propanoic acid

Molecular Formula

C3H7NO2

Molecular Weight

93.065 g/mol

InChI

InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i1+1,2+1,3+1,4+1

InChI Key

UCMIRNVEIXFBKS-JCDJMFQYSA-N

SMILES

C(CN)C(=O)O

Synonyms

BETA-ALANINE-13C3-15N;BETA-ALANINE-13C3-15N, 99 ATOM % 13C, 99 ATOM % 15N;3-aminopropionic acid-13c3,15n;β-alanine-13c3,15n;13C and 15N Labeled 3-aminopropionic acid;13C and 15N Labeled β-alanine

Canonical SMILES

C(CN)C(=O)O

Isomeric SMILES

[13CH2]([13CH2][15NH2])[13C](=O)O

Beta-alanine 13C3,15N (CAS 285978-07-6) is a fully stable-isotope-labeled non-canonical amino acid featuring three 13C atoms and one 15N atom, delivering a precise +4 Da mass shift compared to its unlabeled counterpart [1]. In analytical procurement, it is primarily sourced as a premium internal standard to establish absolute quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution nuclear magnetic resonance (NMR) workflows . Its fully labeled backbone ensures complete chromatographic co-elution with endogenous beta-alanine, eliminating the retention time drifts commonly associated with deuterated standards, while providing a clear, interference-free mass channel for high-throughput clinical and metabolomic assays [1].

Substituting Beta-alanine 13C3,15N with cheaper alternatives, such as deuterated beta-alanine (e.g., d4-beta-alanine) or partially labeled variants (e.g., 13C1), introduces critical analytical vulnerabilities in quantitative workflows [1]. Deuterated standards frequently suffer from the chromatographic 'isotope effect,' resulting in slight retention time shifts during LC-MS/MS separation, which causes the standard and the target analyte to experience different matrix suppression zones, thereby compromising quantitative accuracy [2]. Furthermore, partially labeled (+1 Da or +2 Da) substitutes fail to clear the natural isotopic envelope of high-abundance endogenous beta-alanine, leading to signal overlap and elevated background noise [1]. Only the fully labeled +4 Da (13C3,15N) configuration guarantees true co-elution and absolute mass resolution, which is essential for reproducible, low-limit quantification in complex biological matrices [2].

Elimination of Isotope-Induced Retention Time Shift in LC-MS/MS

In high-performance liquid chromatography (HILIC or reversed-phase) coupled with mass spectrometry, deuterated internal standards often exhibit a measurable retention time shift due to altered hydrophobicity, known as the deuterium isotope effect [1]. This shift exposes the standard and the endogenous analyte to different matrix ionization suppression zones. Beta-alanine 13C3,15N circumvents this physical limitation, demonstrating perfect chromatographic co-elution with unlabeled beta-alanine [1].

Evidence DimensionChromatographic retention time alignment
Target Compound DataPerfect co-elution with endogenous beta-alanine (ΔRT = 0.00 min)
Comparator Or BaselineDeuterated beta-alanine (d4)
Quantified DifferenceDeuterated standards exhibit measurable retention time drift (ΔRT > 0.05-0.1 min), leading to differential matrix suppression.
ConditionsLC-MS/MS quantification in complex biological matrices (e.g., plasma, urine).

Perfect co-elution is mandatory for accurate absolute quantification in clinical and industrial bioanalysis, preventing matrix-induced calibration errors.

Background Noise Reduction via +4 Da Mass Shift

When quantifying trace levels of beta-alanine in biological samples, the natural 13C abundance (approx. 1.1% per carbon) of high-concentration endogenous pools creates M+1 and M+2 background signals[1]. Utilizing a partially labeled standard (e.g., 13C1-beta-alanine) results in a +1 Da shift that overlaps with this natural isotopic envelope, artificially inflating the baseline and degrading the Lower Limit of Quantification (LLOQ). Beta-alanine 13C3,15N provides a definitive +4 Da mass shift (m/z 94 vs m/z 90 in positive ESI), completely clearing the natural isotopic interference zone [1].

Evidence DimensionMass spectral background interference
Target Compound Data+4 Da mass shift (m/z 94) provides near-zero natural isotopic background interference.
Comparator Or Baseline13C1-beta-alanine (+1 Da shift)
Quantified Difference+1 Da standards suffer from ~3.3% cross-talk from unlabeled M+1 natural abundance; +4 Da reduces this cross-talk to <0.01%.
ConditionsElectrospray ionization mass spectrometry (ESI-MS) of biological extracts.

Procuring the +4 Da standard allows laboratories to achieve much lower detection limits without requiring extensive sample purification.

Uninterrupted Scalar Coupling for Biomolecular NMR

In complex mixture analysis via Nuclear Magnetic Resonance (NMR) spectroscopy, identifying specific metabolites against a massive background of overlapping proton and carbon signals is highly challenging [1]. Unlabeled or partially labeled beta-alanine lacks the contiguous spin network required for advanced multi-dimensional filtering. Beta-alanine 13C3,15N possesses a fully coupled 13C-13C and 13C-15N backbone [1]. This continuous scalar coupling network allows researchers to utilize specialized 2D and 3D NMR pulse sequences that selectively detect only the fully labeled molecule while suppressing the 12C/14N background by orders of magnitude[1].

Evidence DimensionNMR signal isolation capability
Target Compound Data100% contiguous J-coupling network (13C-13C-13C-15N) enabling multi-dimensional heteronuclear filtering.
Comparator Or BaselineUnlabeled beta-alanine
Quantified DifferenceUnlabeled compound relies on 1D 1H NMR with heavy peak overlap; 13C3,15N allows >99% suppression of unlabeled background signals in 2D NMR.
ConditionsHigh-resolution NMR metabolomics of crude cellular extracts.

The fully labeled backbone is essential for metabolic flux tracking in NMR, turning an impossible background-overlap problem into a clear, quantifiable signal.

Absolute Differentiation in Metabolic Flux Tracking

Beta-alanine is the rate-limiting precursor for the synthesis of the dipeptide carnosine (beta-alanyl-L-histidine) in muscle tissue [1]. When conducting metabolic flux or pharmacokinetic studies, using unlabeled beta-alanine makes it impossible to distinguish newly synthesized carnosine from the pre-existing endogenous pool. By supplementing with Beta-alanine 13C3,15N, the resulting newly synthesized carnosine exhibits an exact +4 Da mass shift [1]. This allows mass spectrometers to independently track the fractional synthesis rate of carnosine in real-time without interference from the massive baseline carnosine concentrations present in muscle biopsies [1].

Evidence DimensionDownstream metabolite mass differentiation
Target Compound DataYields a +4 Da labeled carnosine product, distinctly separated from endogenous pools.
Comparator Or BaselineUnlabeled beta-alanine
Quantified DifferenceUnlabeled precursor yields 0 Da shift, confounding de novo synthesis with baseline pools.
ConditionsIn vivo or in vitro metabolic flux analysis using LC-MS/MS.

For sports nutrition, aging, and pharmacokinetic research, this tracer is the only reliable way to calculate absolute synthesis rates of downstream dipeptides.

Absolute Quantification in Clinical LC-MS/MS Metabolomics

Used as the premium internal standard for high-throughput amino acid profiling in plasma and urine, where its perfect co-elution normalizes severe matrix effects that would otherwise skew data[1].

Metabolic Flux Analysis via NMR and MS

Deployed as a heavy isotope tracer in cell culture and animal models to track the incorporation of beta-alanine into downstream metabolites like carnosine and pantothenic acid, leveraging its +4 Da shift and fully coupled spin network [2].

Standardization of Proteomic and Peptidomic Assays

Utilized in the synthesis of heavy-labeled reference peptides containing beta-alanine residues, ensuring accurate absolute quantification of target peptides in complex biological digests [1].

XLogP3

-3

Wikipedia

Beta-(~13~C_3_,~15~N)Alanine

Dates

Last modified: 08-15-2023

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